Cas no 206196-96-5 (Aspidosine Hydrobromide)

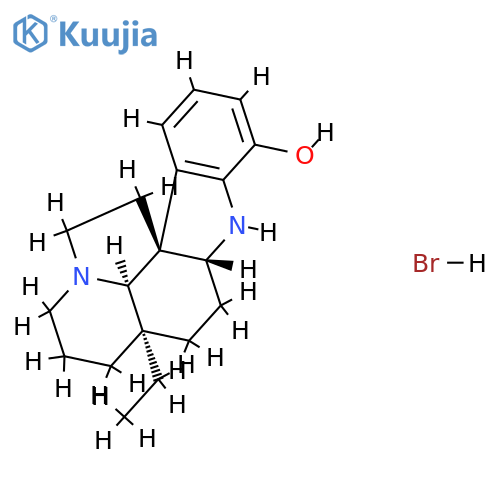

Aspidosine Hydrobromide structure

商品名:Aspidosine Hydrobromide

CAS番号:206196-96-5

MF:C19H27BrN2O

メガワット:379.33448433876

CID:1075686

Aspidosine Hydrobromide 化学的及び物理的性質

名前と識別子

-

- ASPIDOSINE HYDROBROMIDE(RG)

- Aspidospermidin-17-ol monohydrobromide

- Aspidosine Hydrobromide

-

- インチ: 1S/C19H26N2O.BrH/c1-2-18-8-4-11-21-12-10-19(17(18)21)13-5-3-6-14(22)16(13)20-15(19)7-9-18;/h3,5-6,15,17,20,22H,2,4,7-12H2,1H3;1H/t15-,17-,18-,19-;/m1./s1

- InChIKey: PFGIFAHSSMGINS-QDRJTMBHSA-N

- ほほえんだ: Br[H].O([H])C1=C([H])C([H])=C([H])C2=C1N([H])[C@]1([H])C([H])([H])C([H])([H])[C@@]3(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N4C([H])([H])C([H])([H])[C@]12[C@]43[H]

Aspidosine Hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A790208-5mg |

Aspidosine Hydrobromide |

206196-96-5 | 5mg |

$ 65.00 | 2022-06-07 | ||

| TRC | A790208-2.5mg |

Aspidosine Hydrobromide |

206196-96-5 | 2.5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | A790208-25mg |

Aspidosine Hydrobromide |

206196-96-5 | 25mg |

$ 230.00 | 2022-06-07 |

Aspidosine Hydrobromide 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

206196-96-5 (Aspidosine Hydrobromide) 関連製品

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量